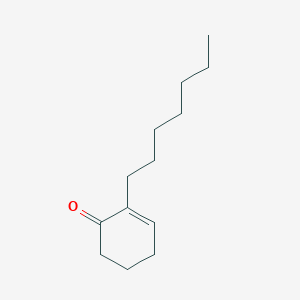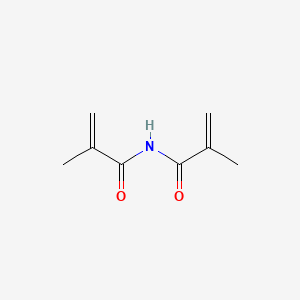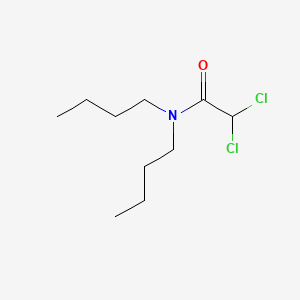![molecular formula C9H15Cl2N3O2Zn B13769183 zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride CAS No. 58270-08-9](/img/structure/B13769183.png)
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: is a chemical compound with the molecular formula C9H15Cl2N3O2Zn and a molecular weight of 333.5 g/mol . This compound is known for its unique structure, which includes a zinc ion coordinated with a cyano group, a dimethylbutylidene group, an amino group, and a N-methylcarbamate group, along with two chloride ions. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized by reacting 5-cyano-2,2-dimethyl-1-butylidenamine with N-methylcarbamic acid chloride in the presence of zinc chloride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to maintain the quality and consistency of the product.
Analyse Des Réactions Chimiques
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different nucleophiles.
Applications De Recherche Scientifique
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: In biological research, the compound is used to study the effects of zinc coordination complexes on cellular processes and enzyme activities.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride: can be compared with other similar compounds:
Diethyl Malonate: Diethyl malonate is a diethyl ester of malonic acid, used in organic synthesis and as a precursor for various compounds. Unlike this compound, it does not contain a zinc ion or a cyano group.
Trifluorotoluene: Trifluorotoluene is an organic compound used as a solvent and intermediate in the production of pesticides and pharmaceuticals. It differs from this compound in its structure and chemical properties.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is a polyfunctional organic compound with a tertiary amine, ether, and hydroxyl functionality. It is used in various chemical reactions and differs significantly in structure and function from this compound.
Propriétés
Numéro CAS |
58270-08-9 |
|---|---|
Formule moléculaire |
C9H15Cl2N3O2Zn |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C9H15N3O2.2ClH.Zn/c1-9(2,5-4-6-10)7-12-14-8(13)11-3;;;/h7H,4-5H2,1-3H3,(H,11,13);2*1H;/q;;;+2/p-2 |
Clé InChI |
RXGQHSNCQOJUIJ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(CCC#N)C=NOC(=O)NC.[Cl-].[Cl-].[Zn+2] |
Description physique |
Zinc, dichloro(4,4-dimethyl-5((((methylamino) carbonyl)oxy)imino)pentanenitrile)-,(t-4)- appears as a solid. (EPA, 1998) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)








